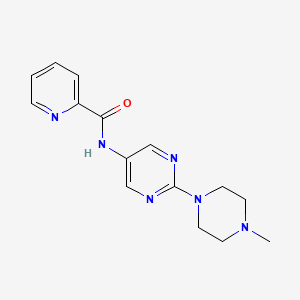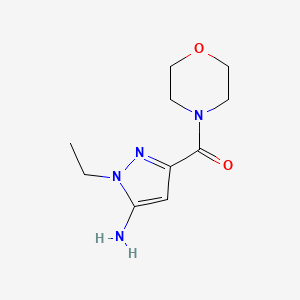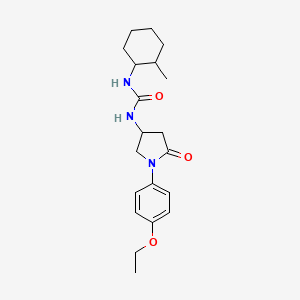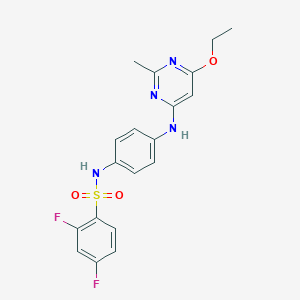![molecular formula C20H34N4O2 B2440405 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097932-97-1](/img/structure/B2440405.png)
6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a tert-butyl group, a morpholine ring, a piperidine ring, and a dihydropyridazinone ring. These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The compound has a complex structure with several rings, which could influence its conformation and reactivity. The morpholine and piperidine rings are likely to be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the tert-butyl group could increase its hydrophobicity, while the morpholine and piperidine rings could participate in hydrogen bonding .Scientific Research Applications
Morpholine and Piperidine Derivatives
Morpholine and piperidine are both heterocyclic amine compounds with applications across different scientific research areas. These structures serve as critical components in the synthesis of pharmacologically active molecules due to their ability to interact with biological targets. For instance, derivatives of morpholine and piperidine have been investigated for their potential in cancer therapy, as enzyme inhibitors, and in the treatment of neurodegenerative diseases. The versatility of these functional groups allows for the development of compounds with varied biological activities, demonstrating their importance in drug discovery and development processes.
Vinylamines Reactions : Colonna et al. (1970) investigated the selectivity and stereochemistry of reactions involving morpholine, piperidine, and pyrrolidine enamines, highlighting the synthetic utility of these amines in producing compounds with specific configurations, potentially useful in drug synthesis Colonna, Forchiassin, Pitacco, Risaliti, & Valentin, 1970.
Chromium Complexes : Cui and Zhang (2010) explored the synthesis, structures, and ethylene oligomerization behavior of chromium complexes ligated by amino-salicylaldimine ligands, including those with morpholine and piperidine, showcasing their potential in catalysis and material science applications Cui & Zhang, 2010.
Pyridazinone Derivatives
Pyridazinone and its derivatives are another class of compounds with significant research interest due to their diverse biological activities, including cardiovascular, anti-inflammatory, and analgesic properties. The structural core of pyridazinone allows for a wide range of modifications, leading to the discovery of new therapeutic agents.
- Biological Activity of Thiazolo[4,5-d]pyridazinones : Demchenko et al. (2015) synthesized novel thiazolo[4,5-d]pyridazinone derivatives and tested them for analgesic and anti-inflammatory activities, demonstrating the potential of pyridazinone derivatives in developing new pharmacological agents Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-tert-butyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-20(2,3)18-4-5-19(25)24(21-18)16-17-6-8-22(9-7-17)10-11-23-12-14-26-15-13-23/h4-5,17H,6-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVYHCEVCGJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)



![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2440339.png)


![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2440344.png)
